![molecular formula C14H6Mg2O6 B13728539 Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)
Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate is a metal-organic framework (MOF) compound that has garnered significant attention due to its unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the reaction of magnesium salts with 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylic acid under controlled conditions. One common method includes the use of N,N’-dimethylethylenediamine to expand the MOF-74 framework, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of high-throughput synthesis techniques and continuous flow reactors can further enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxidizing agents, leading to the formation of oxidized products.
Reduction: It can be reduced under specific conditions, often involving reducing agents like lithium biphenyl.
Substitution: The biphenyl moiety allows for electrophilic substitution reactions, similar to those observed in benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium biphenyl, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a material for gas separation and storage.
Biology: Investigated for its potential use in drug delivery systems due to its porous structure.
Medicine: Explored for its potential in targeted drug delivery and as a component in medical imaging agents.
Mécanisme D'action
The mechanism by which Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate exerts its effects is primarily related to its ability to interact with various molecular targets through its porous structure. The compound can adsorb gases like carbon dioxide due to the strong interaction between the metal centers and the gas molecules . This adsorption process is facilitated by the coordination of N,N’-dimethylethylenediamine at the magnesium centers, which enhances the compound’s selectivity and capacity for gas capture .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium 4,4’-dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylate: Similar in structure but differs in the functional groups attached to the biphenyl moiety.
Magnesium 4,4’-dioxido-2,5-benzene-dicarboxylate: Another MOF with similar applications but different structural properties.
Uniqueness
Magnesium 4,4’-dioxido-[1,1’-biphenyl]-3,3’-dicarboxylate is unique due to its expanded MOF-74 framework, which provides enhanced gas adsorption properties and stability under various conditions .
Propriétés
Formule moléculaire |
C14H6Mg2O6 |
|---|---|
Poids moléculaire |
318.80 g/mol |
Nom IUPAC |
dimagnesium;5-(3-carboxylato-4-oxidophenyl)-2-oxidobenzoate |
InChI |
InChI=1S/C14H10O6.2Mg/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H,(H,17,18)(H,19,20);;/q;2*+2/p-4 |
Clé InChI |
HTYLNXUFCJXFHK-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[O-])C(=O)[O-])C(=O)[O-])[O-].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


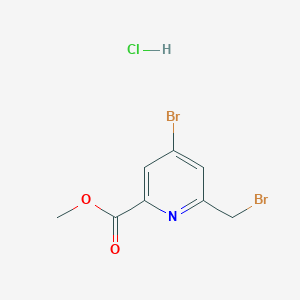
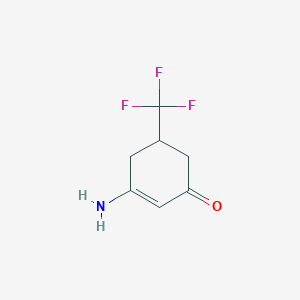
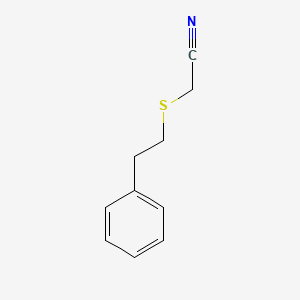
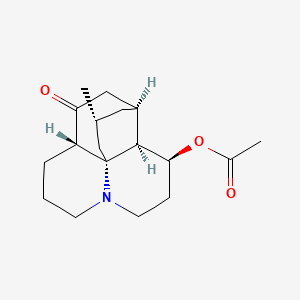
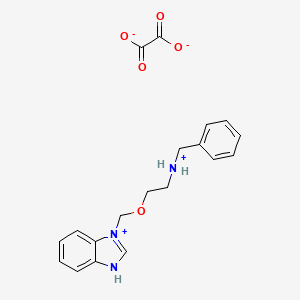
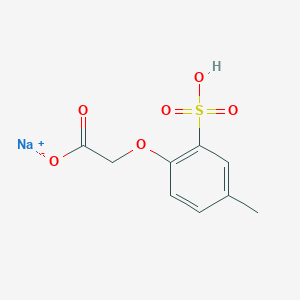
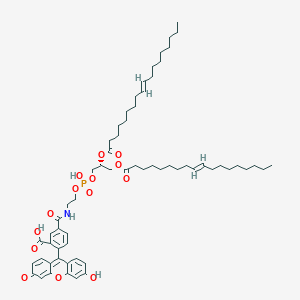
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
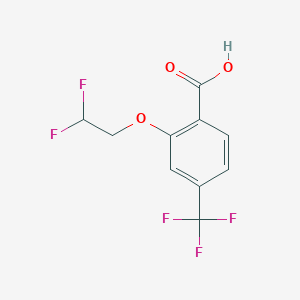



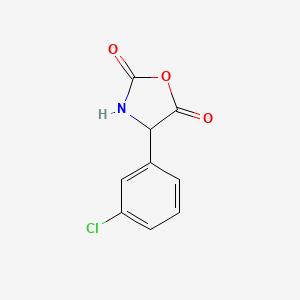
![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
